molecular formula C22H26N4O2 B11391120 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11391120
M. Wt: 378.5 g/mol
InChI Key: AODZTXMXQXOHER-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper(I) catalyst.

    Introduction of the Hydroxymethyl Group: This can be achieved through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Attachment of the Phenylbutyl Group: This step involves the reaction of the triazole derivative with 4-phenylbutylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenyl and hydroxymethyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Phenylbutyl Derivatives: Compounds with similar phenylbutyl groups but different core structures.

Uniqueness

What sets 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)-2H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-phenylbutyl)triazole-4-carboxamide

InChI

InChI=1S/C22H26N4O2/c1-16-11-12-19(14-17(16)2)26-24-20(15-27)21(25-26)22(28)23-13-7-6-10-18-8-4-3-5-9-18/h3-5,8-9,11-12,14,27H,6-7,10,13,15H2,1-2H3,(H,23,28)

InChI Key

AODZTXMXQXOHER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCCCCC3=CC=CC=C3)CO)C

Origin of Product

United States

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